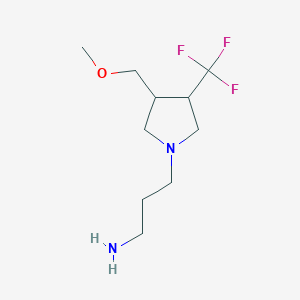

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

CAS No.:

Cat. No.: VC17995638

Molecular Formula: C10H19F3N2O

Molecular Weight: 240.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19F3N2O |

|---|---|

| Molecular Weight | 240.27 g/mol |

| IUPAC Name | 3-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine |

| Standard InChI | InChI=1S/C10H19F3N2O/c1-16-7-8-5-15(4-2-3-14)6-9(8)10(11,12)13/h8-9H,2-7,14H2,1H3 |

| Standard InChI Key | IQOIQRRSWLARJP-UHFFFAOYSA-N |

| Canonical SMILES | COCC1CN(CC1C(F)(F)F)CCCN |

Introduction

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a complex organic compound featuring a pyrrolidine ring substituted with methoxymethyl and trifluoromethyl groups. Its molecular formula is C₁₁H₁₄F₃N, indicating the presence of nitrogen and fluorine, which contribute to its potential biological activity and chemical reactivity. This compound is of interest in medicinal chemistry due to its unique structural features, which may facilitate interactions with biological targets.

Synthesis Methods

The synthesis of 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine typically involves multi-step organic reactions. These methods require careful control of reaction conditions to ensure high yields and purity. Common synthesis pathways include:

-

Nucleophilic Substitution: Utilizes the reactivity of the trifluoromethyl group to facilitate substitution reactions.

-

Amination Reactions: Involves the introduction of the amine group through various amination methods.

-

Ring Formation: May involve the formation of the pyrrolidine ring through cyclization reactions.

Biological Activities and Potential Applications

Research suggests that compounds similar to 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine exhibit significant biological activities, including potential neuroprotective effects and interactions with neurotransmitter systems. The trifluoromethyl group may enhance lipophilicity, allowing for better permeability through biological membranes, which is crucial for drug development. Preliminary studies indicate that this compound could influence pathways related to mood regulation and cognitive function.

| Biological Activity | Potential Application |

|---|---|

| Neuroprotective effects | Treatment of neurological disorders |

| Interaction with neurotransmitter systems | Modulation of mood and behavior |

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes relevant to neurological pathways. Preliminary data suggest that it may interact with serotonin and dopamine receptors, indicating its potential role in modulating mood and behavior. Further investigation through in vitro assays is necessary to elucidate these interactions fully.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine. These include:

| Compound Name | Structural Features | Unique Features |

|---|---|---|

| 2-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | Contains an additional carbonyl group | Enhances reactivity |

| 3-(Trifluoromethyl)aniline | Lacks the pyrrolidine ring | Simpler structure |

| Dersimelagon | More complex with multiple functional groups | Targets different pathways |

The unique combination of the trifluoromethyl and methoxymethyl substituents on a pyrrolidine ring sets this compound apart from others in its class, potentially leading to distinct pharmacological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume